ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Overview
Description
Compounds like this one, which contain a thiochromeno[4,3-b]pyran core, are part of a larger class of organic compounds known as heterocyclic compounds. These compounds contain a ring structure that includes atoms of at least two different elements .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the heterocyclic ring and the introduction of various functional groups . The exact synthesis process would depend on the specific starting materials and desired end product.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure and the nature of its functional groups. For example, the nitro group in this compound is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through experimental measurements . These properties can provide important information about how the compound behaves under different conditions.Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate and related compounds have been extensively studied for their synthesis methodologies, structural characteristics, and potential applications in various fields of chemistry and materials science. Key research findings include:
- The synthesis of tetrahydroquinoline derivatives from related ethyl carboxylate compounds, showcasing the versatility of these chemical structures in generating novel heterocyclic compounds with potential pharmaceutical applications (Bombarda, Erba, Gelmi, & Pocar, 1992).
- Investigations into the corrosion inhibition properties of pyranpyrazole derivatives for mild steel, indicating industrial applications in metal preservation and protection (Dohare, Ansari, Quraishi, & Obot, 2017).
- Crystal structure analyses of similar compounds, providing insights into their molecular conformations and potential interactions in solid-state applications (Nesterov & Viltchinskaia, 2001).
Theoretical and Computational Studies
Theoretical and computational studies have focused on understanding the electronic structure and reactivity of these compounds, as well as their potential for forming supramolecular assemblies:
- Density functional theory (DFT) analysis of substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, has elucidated the nature of supramolecular assemblies formed in the solid state, driven by a combination of classical hydrogen bonds, π-stacking, and unconventional π-hole interactions (Chowhan, Gupta, Sharma, & Frontera, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6S/c1-2-28-20(24)17-15(11-7-9-12(10-8-11)23(26)27)16-18(29-19(17)22)13-5-3-4-6-14(13)30-21(16)25/h3-10,15H,2,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMJELUQSHBLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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